molecular formula C20H20N2O4S B2507700 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide CAS No. 922115-57-9

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Cat. No. B2507700
CAS RN: 922115-57-9
M. Wt: 384.45
InChI Key: QIQLWYFNXXWVQO-UHFFFAOYSA-N
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Description

The compound N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a synthetic molecule that appears to be related to various pharmacologically active compounds. The structure suggests it is a benzofuran derivative with a sulfonyl group attached to an ethyl chain, which is further connected to a dihydroisoquinolinyl moiety. This complex structure is indicative of a molecule that could have potential applications in medicinal chemistry due to the presence of the benzofuran and isoquinoline units, which are often associated with biological activity.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones has been achieved through a visible light-induced direct difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone, as well as a photoredox-catalyzed trifluoromethylation with trifluoromethyl sulfone . Additionally, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported through a one-pot reaction involving a Friedländer condensation reaction under ultrasound irradiation conditions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been explored using various analytical techniques. The structures of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were established based on spectral data and elemental analyses . Similarly, the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated using DFT methods, which could provide insights into the electronic structure and reactivity of the this compound molecule .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, particularly focusing on the regioselectivity of reactions involving the nitrogen atoms in the molecules. For example, the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide occurs in a regioselective manner at the nitrogen of the oxoquinoline group . This suggests that the nitrogen atoms in the dihydroisoquinolinyl and benzofuran moieties of this compound could also exhibit specific reactivity patterns that could be exploited in chemical synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The solubility, melting points, and stability of the compound could be inferred from the known properties of benzofuran and isoquinoline derivatives. The presence of the sulfonyl group could also affect the compound's acidity and its interactions with biological molecules. The broad substrate scope and mild reaction conditions reported for the synthesis of related compounds suggest that this compound may also exhibit favorable synthesis and handling properties .

Scientific Research Applications

Metabolism and Disposition

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist studied for its metabolism and disposition in humans. After a single oral dose, the drug undergoes extensive metabolism, with the principal route involving oxidation of the benzofuran ring. Two principal circulating components, SB-649868 and a hemiaminal metabolite (M98), were identified, alongside two minor metabolites, a benzofuran ring-opened carboxylic acid (M25) and an amine metabolite (M8). Elimination occurs predominantly via feces, with a smaller amount through urine, indicating that the drug and its metabolites are primarily excreted through the hepatic route (Renzulli et al., 2011).

Synthesis and Biological Activity

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was synthesized and evaluated for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, with some also showing antimicrobial action. The study aimed to correlate the biological results with the structural characteristics and physicochemical parameters of these compounds (Zablotskaya et al., 2013).

Synthetic Applications

Visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones represents a novel approach to creating heterocyclic derivatives. This method involves a tandem radical cyclization and sulfonylation reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature. The products can further be converted into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives, showcasing a versatile synthetic pathway for developing novel compounds with potential biological and pharmacological significance (Liu et al., 2016).

Mechanism of Action

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c23-20(19-13-16-6-3-4-8-18(16)26-19)21-10-12-27(24,25)22-11-9-15-5-1-2-7-17(15)14-22/h1-8,13H,9-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQLWYFNXXWVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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